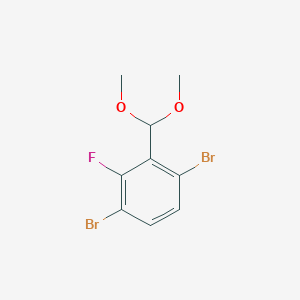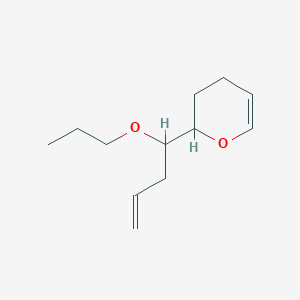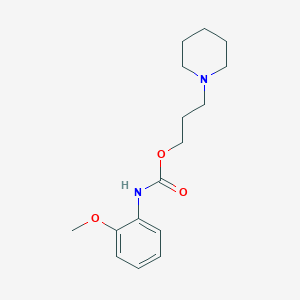
Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro-: is an organic compound with the molecular formula C9H9Br2FO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- typically involves the bromination of a suitable benzene derivative followed by the introduction of the fluorine and dimethoxymethyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents, fluorinating agents, and methoxymethylating agents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and methoxymethylation. These processes are carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
- Benzene, 1,4-dibromo-2-methyl-
- Benzene, 1-bromo-2,4-dimethoxy-
- 1,4-Dibromo-2,5-dimethoxybenzene
Comparison:
- Benzene, 1,4-dibromo-2-methyl- lacks the fluorine and methoxymethyl groups, making it less reactive in certain substitution reactions.
- Benzene, 1-bromo-2,4-dimethoxy- has a similar structure but lacks the second bromine atom and the fluorine atom, affecting its reactivity and applications.
- 1,4-Dibromo-2,5-dimethoxybenzene has two methoxy groups instead of the methoxymethyl group, which can influence its chemical behavior and interactions.
Uniqueness: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is unique due to the presence of both bromine and fluorine atoms along with the methoxymethyl group. This combination of functional groups provides distinct reactivity and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
861928-18-9 |
|---|---|
Molecular Formula |
C9H9Br2FO2 |
Molecular Weight |
327.97 g/mol |
IUPAC Name |
1,4-dibromo-2-(dimethoxymethyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9Br2FO2/c1-13-9(14-2)7-5(10)3-4-6(11)8(7)12/h3-4,9H,1-2H3 |
InChI Key |
KVMAEJHRDCUBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1F)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)

![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)

![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)

![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)

![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
